molecular formula C9H7F3N2O B11817573 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11817573
M. Wt: 216.16 g/mol
InChI Key: ZFSAILNPAQQSSJ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a furan ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a trifluoromethylating agent. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of a furan ring, a pyrazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

3-(furan-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H7F3N2O/c1-14-8(9(10,11)12)5-6(13-14)7-3-2-4-15-7/h2-5H,1H3

InChI Key

ZFSAILNPAQQSSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)C(F)(F)F

Origin of Product

United States

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